DL-Alanine-3-13C (CAS 131157-42-1) is a stable-isotope-labeled racemic amino acid where the terminal methyl group (C3) is highly enriched (>99%) with Carbon-13. In industrial and academic procurement, this specific isotopic and stereochemical configuration is prioritized for three primary workflows: as a highly specific metabolic tracer for lipogenesis and the TCA cycle, as a cost-effective precursor for synthesizing downstream achiral 13C-labeled compounds (such as 3-13C-pyruvate), and as an NMR-active capping agent in nanoparticle formulation . Unlike uniformly labeled or carboxyl-labeled variants, the 3-13C labeling strategy specifically isolates the methyl carbon, providing distinct upfield NMR resonances and ensuring the isotope survives critical decarboxylation steps in central carbon metabolism [1].
Substituting DL-Alanine-3-13C with its positional isomer, DL-Alanine-1-13C, catastrophically fails in downstream metabolic tracking because the C1 label is entirely lost as 13CO2 during the pyruvate dehydrogenase (PDH) reaction, rendering it useless for tracing alanine's contribution to acetyl-CoA and lipid synthesis [1]. Conversely, substituting the racemic DL-Alanine-3-13C with enantiopure L-Alanine-3-13C incurs severe and unnecessary procurement costs in workflows where the stereocenter is ultimately destroyed (e.g., oxidation to pyruvate) or where the application is abiotic (e.g., nanoparticle capping), as the racemic mixture provides identical chemical utility at a fraction of the cost of chiral resolution [2].
When tracking alanine metabolism into the TCA cycle or fatty acid synthesis, the position of the 13C label dictates whether the isotope is retained or exhaled. DL-Alanine-3-13C ensures that 100% of the 13C label is transferred to the methyl group of acetyl-CoA during the pyruvate dehydrogenase (PDH) reaction. In contrast, DL-Alanine-1-13C loses 100% of its label as 13CO2 during the same decarboxylation step, providing zero signal in downstream lipogenic pathways [1].
| Evidence Dimension | Label retention in Acetyl-CoA via PDH complex |
| Target Compound Data | 100% label retention (transferred to acetyl methyl group) |
| Comparator Or Baseline | DL-Alanine-1-13C (0% retention; 100% lost as 13CO2) |
| Quantified Difference | Absolute difference in downstream pathway visibility (100% vs 0%) |
| Conditions | Cellular metabolic flux assays measuring lipogenesis and TCA cycle entry |
Buyers must procure the 3-13C variant, not the 1-13C variant, if the analytical goal is to trace alanine's carbon contribution beyond pyruvate into lipids or cholesterol.
For the synthesis of downstream achiral 13C-labeled probes, such as 3-13C-pyruvate, the stereocenter at the alpha-carbon is eliminated during oxidation. Using DL-Alanine-3-13C yields 100% atom economy for the target product at a baseline racemic procurement cost. Substituting with L-Alanine-3-13C provides the exact same chemical yield of 3-13C-pyruvate but at a significantly higher cost per gram due to the manufacturing overhead of chiral resolution [1].
| Evidence Dimension | Yield and cost-efficiency for 3-13C-pyruvate synthesis |
| Target Compound Data | 100% chemical yield at baseline racemic raw material cost |
| Comparator Or Baseline | L-Alanine-3-13C (100% chemical yield at ~2x-3x higher raw material cost) |
| Quantified Difference | Equivalent synthetic performance with substantially reduced procurement expenditure |
| Conditions | Bulk chemical or dual-enzymatic oxidation (eliminating the C2 stereocenter) |
Procuring the racemic DL form instead of the enantiopure L form drastically reduces raw material budgets for synthetic workflows where stereochemistry is ultimately destroyed.
In complex biological fluids or crude synthetic mixtures, signal overlap is a primary analytical failure point. The methyl carbon of DL-Alanine-3-13C resonates at an upfield chemical shift of ~17.0 ppm, an area relatively free from interference. In contrast, DL-Alanine-1-13C resonates at ~176.0 ppm, a highly crowded region populated by the carboxyl groups of virtually all organic and amino acids in the matrix [1].
| Evidence Dimension | 13C-NMR Chemical Shift |
| Target Compound Data | ~17.0 ppm (aliphatic methyl region, low overlap) |
| Comparator Or Baseline | DL-Alanine-1-13C (~176.0 ppm, highly crowded carboxyl region) |
| Quantified Difference | ~159 ppm upfield shift into a higher-resolution spectral window |
| Conditions | 13C-NMR spectroscopy of unpurified biofluids or crude reaction mixtures |
Selecting the 3-13C variant ensures baseline spectral separation in crude mixtures, eliminating the need for costly and time-consuming pre-analytical chromatography.
DL-Alanine is frequently used as a capping and reducing agent for transition metal nanoparticles (e.g., Ag, Cu). Utilizing DL-Alanine-3-13C provides >99% isotopic enrichment at the unperturbed methyl tail, yielding a massive signal-to-noise enhancement in solid-state NMR compared to unlabeled DL-Alanine, which relies on the ~1.1% natural abundance of 13C and requires exponentially longer acquisition times to resolve the ligand shell structure [1].
| Evidence Dimension | 13C Solid-State NMR Signal Intensity at C3 |
| Target Compound Data | >99% 13C enrichment yielding high-intensity spectra in standard acquisition times |
| Comparator Or Baseline | Unlabeled DL-Alanine (~1.1% natural abundance 13C) |
| Quantified Difference | ~90-fold increase in 13C signal intensity at the methyl position |
| Conditions | Solid-state CP-MAS 13C-NMR of functionalized silver/transition metal nanoparticles |
This specific labeled form is required for materials scientists who need to structurally verify the density and conformation of amino acid capping layers on nanoparticles without prohibitive NMR instrument time.
Because the C3 label survives the pyruvate dehydrogenase decarboxylation step (unlike the C1 label), DL-Alanine-3-13C is the mandatory choice for tracing alanine's carbon contribution into acetyl-CoA, fatty acid synthesis, and downstream TCA cycle intermediates in cellular assays[1].
For industrial or laboratory synthesis of 3-13C-pyruvate and related achiral metabolites, DL-Alanine-3-13C serves as the optimal raw material. It provides the exact same downstream isotopic yield as L-Alanine-3-13C but avoids the steep procurement premiums associated with enantiopure precursors [2].
The distinct ~17.0 ppm chemical shift of the 3-13C methyl group allows researchers to quantify alanine derivatives directly in unpurified biofluids or crude reaction mixtures, avoiding the spectral overlap that plagues 1-13C carboxyl-labeled alternatives [3].
In materials science formulations, DL-Alanine-3-13C acts as both a reducing agent and an NMR-active capping ligand. The >99% enrichment at the methyl tail enables rapid solid-state NMR characterization of the metal-ligand interface without the prohibitive acquisition times required by unlabeled alanine [4].